![molecular formula C11H12ClN3O B1375135 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1343684-87-6](/img/structure/B1375135.png)
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline
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Overview
Description
The compound “2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline” is a complex organic molecule that contains an aniline group (a benzene ring attached to an amino group), a 1,2,4-oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a chloro group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group . This is a common feature in similar compounds.Scientific Research Applications
Antitumor Activity
- Novel 1,2,4-oxadiazole and Trifluoromethylpyridine Derivatives : A study by Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. This compound showed potential antitumor activity in vitro.
Fluorescence Quenching and Aniline Sensing
- Thiophene Substituted 1,3,4-oxadiazoles : Research by Naik et al. (2018) demonstrated the use of thiophene substituted 1,3,4-oxadiazole derivatives for fluorescence quenching of aniline, suggesting their potential as aniline sensors.
Urease Inhibition
- Indole Based Oxadiazole Scaffolds : A study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were found to be potent inhibitors of the urease enzyme.
Synthesis and Characterization
- Synthesis of Oxadiazole Derivatives : Research by Tarasenko et al. (2021) developed an efficient method for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines, providing insights into the structural diversity of these compounds.
- Natural Product Analogs with Antitumor Activity : Maftei et al. (2013) synthesized natural product analogs containing 1,2,4-oxadiazole rings, showing notable antitumor activity.
Miscellaneous Applications
- Electrosynthesis : Qian et al. (2020) explored the electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, demonstrating an innovative approach to compound synthesis.
- Antimicrobial Activity : Naganagowda & Petsom (2011) researched the antimicrobial activity of oxadiazole derivatives, contributing to the understanding of their potential medicinal applications.
Future Directions
properties
IUPAC Name |
2-chloro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)7-3-4-9(13)8(12)5-7/h3-6H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAWLSOPVWPNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline |
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